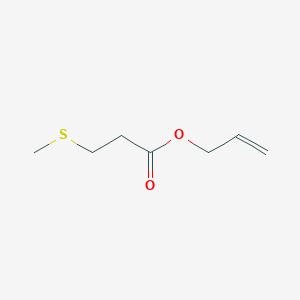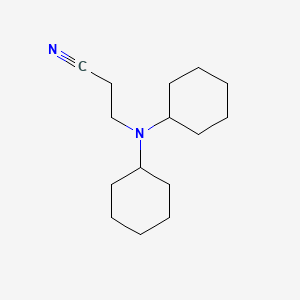
3-(Dicyclohexylamino)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dicyclohexylamino)propanenitrile is an organic compound with the molecular formula C15H26N2 It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, which is further bonded to a dicyclohexylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dicyclohexylamino)propanenitrile typically involves the reaction of dicyclohexylamine with a suitable nitrile precursor. One common method is the nucleophilic substitution reaction where dicyclohexylamine reacts with 3-chloropropanenitrile under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dicyclohexylamino)propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used for reduction.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Dicyclohexylamino)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Dicyclohexylamino)propanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding properties. The dicyclohexylamino group provides steric hindrance, affecting the compound’s overall conformation and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(Cyclohexylamino)propanenitrile: Similar structure but with one cyclohexyl group.
3-(Diethylamino)propanenitrile: Contains ethyl groups instead of cyclohexyl groups.
3-(Diphenylamino)propanenitrile: Contains phenyl groups instead of cyclohexyl groups.
Uniqueness
3-(Dicyclohexylamino)propanenitrile is unique due to the presence of two bulky cyclohexyl groups, which provide significant steric hindrance and influence its chemical reactivity and binding properties. This makes it distinct from other similar compounds and useful in specific applications where such steric effects are desired.
Propiedades
Número CAS |
830319-76-1 |
|---|---|
Fórmula molecular |
C15H26N2 |
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
3-(dicyclohexylamino)propanenitrile |
InChI |
InChI=1S/C15H26N2/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h14-15H,1-11,13H2 |
Clave InChI |
VZBPRLKVUHWDOX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N(CCC#N)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


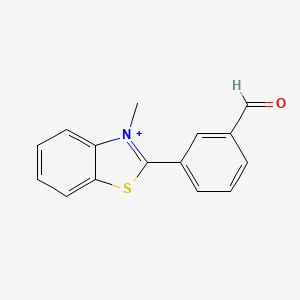
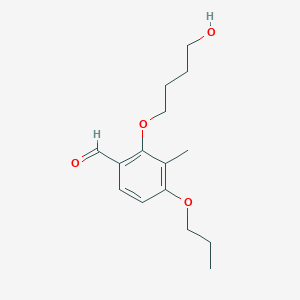
![4,4'-[1,4-Phenylenebis(phenylazanediyl)]dibenzonitrile](/img/structure/B14225319.png)
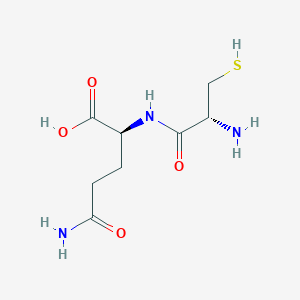
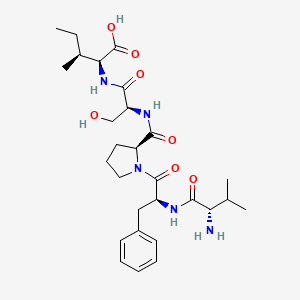
![1-[(2,5-Diiodo-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14225335.png)
![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14225336.png)
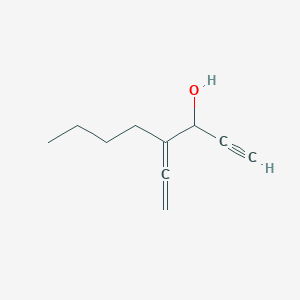
![Diethyl [(2-methylacryloyl)amino]propanedioate](/img/structure/B14225348.png)
![tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14225362.png)
![5,6-Dichloro-2-{[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14225368.png)
![(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol](/img/structure/B14225375.png)
